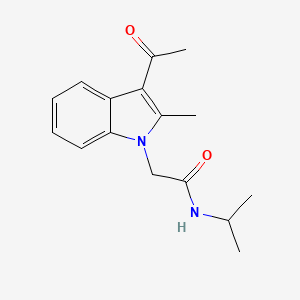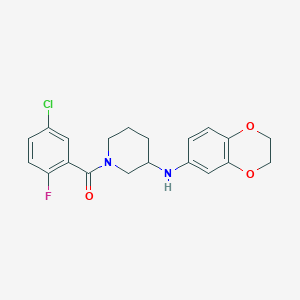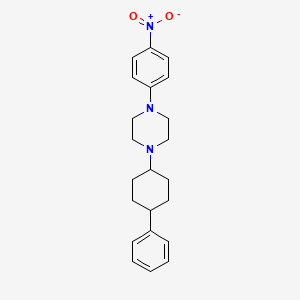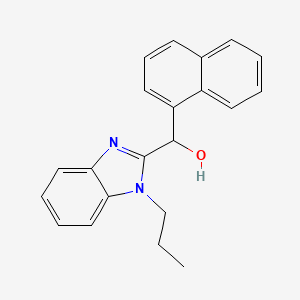![molecular formula C18H18BrN5O2 B5063307 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5063307.png)
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant importance in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. It also modulates the GABAergic neurotransmitter system by binding to the benzodiazepine site on the GABA-A receptor.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits a diverse range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it modulates the GABAergic neurotransmitter system, leading to anxiolytic effects.
実験室実験の利点と制限
One of the major advantages of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has significant potential for future research. Some of the future directions for research include:
1. Investigating the compound's potential as an anti-cancer drug in preclinical and clinical studies.
2. Exploring the compound's potential as an anti-inflammatory agent in various inflammatory diseases.
3. Investigating the compound's potential as an anxiolytic drug in preclinical and clinical studies.
4. Developing novel formulations to improve the compound's solubility and bioavailability.
5. Investigating the compound's mechanism of action to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising compound with potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects. Future research should focus on exploring the compound's potential as a drug candidate and developing novel formulations to improve its solubility and bioavailability.
合成法
The synthesis of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-2,5-pyrrolidinedione. This intermediate is then reacted with 2-chloro-4-(2-pyrimidinyl)-1-piperazine to form the final product.
科学的研究の応用
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to possess anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it exhibits anxiolytic effects by modulating the GABAergic neurotransmitter system.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECVJDPVMANEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)

![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)


![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5063303.png)
![5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5063304.png)
![2-methyl-3-nitronaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5063309.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)
